molecular formula C9H12O3S B13348654 1-Phenylethyl methanesulfonate

1-Phenylethyl methanesulfonate

Cat. No.: B13348654
M. Wt: 200.26 g/mol
InChI Key: YEZNCSACSWEGLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-phenylethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield methanesulfonic acid and 1-phenylethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include halogenated, thiolated, or aminated derivatives.

    Hydrolysis: Methanesulfonic acid and 1-phenylethanol.

    Reduction: 1-Phenylethanol.

Scientific Research Applications

1-Phenylethyl methanesulfonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a prodrug that can be metabolized to active pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical studies and potential therapeutic applications.

Molecular Targets and Pathways:

    Enzymes: Can inhibit or modify enzyme activity by alkylating active site residues.

    Proteins: Can form covalent bonds with nucleophilic amino acid side chains, affecting protein function and interactions.

Comparison with Similar Compounds

1-Phenylethyl methanesulfonate can be compared with other methanesulfonate esters, such as:

    Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a phenylethyl group. Used as a mutagen in genetic research.

    Methyl methanesulfonate: Contains a methyl group and is also used as a mutagen and in organic synthesis.

    Isopropyl methanesulfonate: Features an isopropyl group and is used in similar applications as other methanesulfonate esters.

Properties

IUPAC Name

1-phenylethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(12-13(2,10)11)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNCSACSWEGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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